S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
CAS No.: 1820674-43-8
Cat. No.: VC0344535
Molecular Formula: C9H11FN2OS
Molecular Weight: 214.26g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1820674-43-8 |
---|---|
Molecular Formula | C9H11FN2OS |
Molecular Weight | 214.26g/mol |
IUPAC Name | S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate |
Standard InChI | InChI=1S/C9H11FN2OS/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,11H2,1-2H3 |
Standard InChI Key | ACTMQXKVRVHNGI-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)SC1=C(C=C(C=C1)F)N |
Introduction
Chemical Structure and Identification
S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate is a thiocarbamate derivative containing a fluorinated aromatic ring with an amino group. The compound features a thioester linkage connecting the aromatic moiety to a dimethylcarbamoyl group. Its chemical structure can be described as a 2-amino-4-fluorophenyl ring attached to a dimethylthiocarbamate functionality through a sulfur atom .
Nomenclature and Identifiers
The compound is formally identified through various chemical naming systems and database identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is S-(2-amino-4-fluorophenyl) N,N-dimethylcarbamothioate . This systematic name precisely describes the structural arrangement of atoms and functional groups within the molecule.
Table 1: Chemical Identifiers for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
Identifier Type | Value |
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PubChem CID | 75412050 |
CAS Registry Number | 1820674-43-8 |
MDL Number | MFCD24636943 |
InChI | InChI=1S/C9H11FN2OS/c1-12(2)9(13)14-8-4-3-6(10)5-7(8)11/h3-5H,11H2,1-2H3 |
InChIKey | ACTMQXKVRVHNGI-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)SC1=C(C=C(C=C1)F)N |
The compound was first entered into the PubChem database on July 12, 2014, with the most recent modification recorded on March 1, 2025 . This indicates ongoing database curation and potentially renewed research interest in this compound.
Synonyms and Alternative Names
Physical and Chemical Properties
S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate possesses distinct physical and chemical properties that influence its behavior in chemical reactions, biological systems, and various applications.
Basic Physical Properties
The compound has a molecular formula of C9H11FN2OS with a molecular weight of 214.26 g/mol . The exact monoisotopic mass calculated for this compound is 214.05761231 Da, reflecting the precise mass based on the most abundant isotopes of each constituent element .
Table 2: Physical and Chemical Properties of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate
Property | Value |
---|---|
Molecular Formula | C9H11FN2OS |
Molecular Weight | 214.26 g/mol |
Exact Mass | 214.05761231 Da |
XLogP3-AA | 1.6 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 71.6 Ų |
Heavy Atom Count | 14 |
Complexity | 213 |
Storage Temperature | Ambient |
Commercial Purity | 97% |
Structural Features and Bonding
The molecular structure of S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate contains several key functional groups that define its chemical reactivity and properties:
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An aromatic ring with amino and fluoro substituents
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A thioester linkage connecting the aromatic moiety to the carbamoyl group
The compound contains a single hydrogen bond donor (the amino group) and four hydrogen bond acceptors (the amino nitrogen, the carbonyl oxygen, the sulfur atom, and the fluorine atom). This hydrogen bonding profile influences its solubility characteristics and potential interactions with biological targets .
Physicochemical Parameters
The calculated XLogP3-AA value of 1.6 indicates moderate lipophilicity, suggesting a balance between hydrophilic and hydrophobic properties . This balanced lipophilicity profile is potentially advantageous for pharmaceutical applications, as it may facilitate membrane permeability while maintaining adequate aqueous solubility.
The topological polar surface area (TPSA) of 71.6 Ų provides insight into the compound's potential membrane permeability and bioavailability. This value falls within a range that is often associated with good oral bioavailability for drug-like molecules .
With two rotatable bonds, the molecule possesses moderate conformational flexibility, which may influence its ability to adapt to binding sites in biological targets .
Structural Relationship to Other Compounds
S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate bears structural similarities to other fluorinated aromatic compounds and thiocarbamates with various applications in chemical research and pharmaceutical development.
Related Aminophenol Derivatives
The 2-amino-4-fluorophenyl moiety in this compound is structurally related to 2-amino-4-fluorophenol (CAS 399-97-3), which serves as a precursor for synthesizing benzoxazole and benzoxazine derivatives with applications in active pharmaceutical ingredients (APIs) and fluorescent dyes . This structural similarity suggests potential parallel applications for S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate.
Comparison to Other Fluorinated Aromatics
Fluorinated aromatic compounds, including those with amino substituents, have gained significant attention in medicinal chemistry due to their unique properties:
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Enhanced metabolic stability
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Modulated lipophilicity
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Altered hydrogen bonding capabilities
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Increased binding selectivity to target proteins
The specific positioning of the fluorine atom at the 4-position of the aromatic ring in S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate may confer distinct electronic effects that influence the reactivity and properties of the molecule .
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